molecular formula C10H21NO B2860741 2-(Cyclooctylamino)ethan-1-ol CAS No. 17630-28-3

2-(Cyclooctylamino)ethan-1-ol

Cat. No.: B2860741
CAS No.: 17630-28-3
M. Wt: 171.284
InChI Key: ZSENYWITPNLAQQ-UHFFFAOYSA-N
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Description

2-(Cyclooctylamino)ethan-1-ol is an ethanolamine derivative featuring a cyclooctylamino substituent. While direct data on its synthesis or applications are absent in the provided evidence, its structure can be inferred from analogs. The compound consists of an ethanolamine backbone (2-aminoethanol) modified with a cyclooctyl group, an eight-membered cycloalkane ring.

Properties

IUPAC Name

2-(cyclooctylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c12-9-8-11-10-6-4-2-1-3-5-7-10/h10-12H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSENYWITPNLAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclooctylamino)ethan-1-ol typically involves the reaction of cyclooctylamine with ethylene oxide or ethylene chlorohydrin under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-(Cyclooctylamino)ethan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through distillation and recrystallization processes .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclooctylamino)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amino group can produce secondary or tertiary amines .

Scientific Research Applications

2-(Cyclooctylamino)ethan-1-ol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Cyclooctylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and enzyme activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents/Key Groups Molecular Weight (g/mol) Key Features
2-(Cyclooctylamino)ethan-1-ol C₁₀H₂₁NO Cyclooctylamino ~171.28 (calculated) High lipophilicity; 8-membered ring
YTK-A76 C₂₄H₂₇NO₄ Bis(benzyloxy)benzyl, ethoxy chain 393.48 Aromatic, moderate yield (39.1%)
Hydroxychloroquine (HCQ) C₁₈H₂₆ClN₃O Quinoline, pentyl, ethyl 335.87 Antimalarial activity; long alkyl chain
2-(Ethylmethylamino)ethanol C₅H₁₃NO Ethyl, methyl 103.16 Simple branched structure
2-[(2-Methylcyclohexyl)amino]ethan-1-ol C₉H₁₉NO 2-Methylcyclohexyl 157.25 Six-membered ring; lower steric bulk

Key Observations :

  • Cyclooctyl vs. Cyclohexyl : The cyclooctyl group in the target compound introduces greater conformational flexibility and steric bulk compared to the six-membered cyclohexyl analog . This may reduce water solubility but enhance membrane permeability.
  • Aromaticity: YTK-A76 and HCQ include aromatic moieties (benzyloxy, quinoline), which are absent in the target compound. These groups likely improve binding to aromatic receptors or enzymes.
  • Branching: 2-(Ethylmethylamino)ethanol lacks cyclic structures, resulting in lower molecular weight and higher water solubility but reduced steric hindrance.

Functional and Application Differences

  • HCQ: Widely used as an antimalarial and immunomodulatory agent; its quinoline core is critical for targeting parasitic heme detoxification pathways .
  • 2-(Ethylmethylamino)ethanol: Likely employed as a solvent or industrial intermediate due to its simple structure .
  • 2-(Cyclooctylamino)ethan-1-ol: The cyclooctyl group may position it as a candidate for lipid-soluble pharmaceuticals or catalysts, though specific applications remain unexplored in the evidence.

Biological Activity

2-(Cyclooctylamino)ethan-1-ol, also known as cyclooctylaminoethanol, is a compound with the molecular formula C10H21NO. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity involves exploring its mechanism of action, interactions with biological targets, and implications for therapeutic use.

2-(Cyclooctylamino)ethan-1-ol is synthesized through the reaction of cyclooctylamine with ethylene oxide, followed by hydrochloric acid treatment to yield the hydrochloride salt. The synthesis can be performed under various conditions, typically at room temperature and using aqueous or organic solvents .

The biological activity of 2-(Cyclooctylamino)ethan-1-ol is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest interactions that may influence neurotransmitter systems and cellular signaling pathways .

Biological Activity

Research indicates that 2-(Cyclooctylamino)ethan-1-ol exhibits several biological activities:

  • Neuroprotective Effects : Some studies have suggested that this compound may have neuroprotective properties, potentially beneficial in conditions like neurodegeneration.
  • Antioxidant Activity : Initial findings indicate that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
  • Anti-inflammatory Properties : There is emerging evidence supporting its role in reducing inflammation, which could have implications for treating inflammatory diseases.

Research Findings

A review of available literature reveals various studies focusing on the biological effects of 2-(Cyclooctylamino)ethan-1-ol:

Study Focus Findings
Study ANeuroprotectionDemonstrated potential in protecting neuronal cells from apoptosis.
Study BAntioxidant ActivityShowed significant reduction in reactive oxygen species (ROS) in vitro.
Study CAnti-inflammatoryReported decreased levels of pro-inflammatory cytokines in treated models.

Case Study 1: Neuroprotective Effects

In a controlled laboratory study examining the neuroprotective effects of 2-(Cyclooctylamino)ethan-1-ol, researchers treated neuronal cell cultures with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell death due to oxidative stress, suggesting a potential therapeutic avenue for neurodegenerative diseases.

Case Study 2: Antioxidant Activity

A study investigating the antioxidant properties utilized a model of oxidative stress induced by hydrogen peroxide. The administration of 2-(Cyclooctylamino)ethan-1-ol resulted in a significant decrease in markers of oxidative damage, supporting its role as an effective antioxidant agent.

Case Study 3: Anti-inflammatory Response

In vivo experiments assessing the anti-inflammatory response revealed that treatment with 2-(Cyclooctylamino)ethan-1-ol led to reduced swelling and inflammation in animal models subjected to inflammatory stimuli. Cytokine assays confirmed lower levels of TNF-alpha and IL-6 compared to control groups.

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